molecular formula C15H13FN2O3S B2748294 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921536-92-7

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2748294
CAS No.: 921536-92-7
M. Wt: 320.34
InChI Key: SPJNQVDAQHOESA-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, incorporating two privileged pharmacological scaffolds: the 2-oxoindole (isatin) core and the benzenesulfonamide moiety . The 2-oxoindoline structure is a recognized privileged scaffold in drug discovery, forming the core of several multi-targeted kinase inhibitors with approved antitumor activity, such as sunitinib and nintedanib . The benzenesulfonamide group is a well-established zinc-binding group (ZBG) frequently utilized in the design of potent enzyme inhibitors . Research into closely related structural analogs indicates that this class of compounds holds promise as modulators of 14-3-3 protein-protein interactions, with demonstrated potential as antitumor agents in preclinical models . Specifically, such compounds have shown research activity against anaplastic thyroid carcinoma, certain lymphomas, Ewing's sarcoma, and melanoma . Furthermore, the benzenesulfonamide moiety suggests potential for inhibiting carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms hCA IX and XII, which are overexpressed in hypoxic tumors and contribute to cancer progression and treatment resistance . The specific structural features of this compound—including the 2-fluoro substitution on the benzenesulfonamide ring and the 1-methyl group on the oxoindoline core—are key for investigating structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNQVDAQHOESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of oxidized or reduced indole derivatives .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
2-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (Target) C₁₅H₁₃FN₂O₃S 320.34 2 5 Fluorine (benzene), 1-methyl-2-oxoindolin-5-yl
4-Bromo-5-chloro-N-(2,5-dimethoxybenzyl)-2-fluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide C₁₉H₁₆BrClF₂N₂O₄S₂ 606.81 0 8 Bromine, chlorine, fluorine (benzene), 2,5-dimethoxybenzyl, 5-fluorothiazol-2-yl
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide C₁₄H₁₅BrN₂O₃S 371.25 2 5 Amino, methoxy (benzene), 2-bromo-5-methylphenyl

Key Observations :

  • Molecular Weight : The target compound (320.34 g/mol) is lighter than the bromo-chloro-thiazol derivative (606.81 g/mol) , which may confer better bioavailability.
  • Substituent Effects: The fluorine in the target compound and the bromo-chloro-thiazol analog may improve metabolic resistance but differ in steric bulk and electronic effects. The indolinone group in the target contrasts with the thiazole ring in and the methoxy/amino groups in , suggesting divergent biological targets.

Biological Activity

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group and a fluorinated aromatic ring, which contribute to its unique chemical properties and biological functions.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FN2O3SC_{15}H_{13}FN_{2}O_{3}S, with a molecular weight of approximately 320.3 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC15H13FN2O3SC_{15}H_{13}FN_{2}O_{3}S
Molecular Weight320.3 g/mol
CAS Number921536-92-7

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base. The reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature, which facilitates the formation of the sulfonamide linkage .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that related indole derivatives can induce apoptosis in various cancer cell lines, including MDA-MB-231 (a breast cancer cell line) and other tumor types. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

This compound has been evaluated for its potential as an inhibitor of carbonic anhydrases, which are crucial enzymes in physiological processes such as acid-base balance and respiration. Inhibitors of carbonic anhydrases have therapeutic applications in treating conditions like glaucoma and certain types of cancer.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown activity against Gram-positive bacteria, including Staphylococcus aureus, with reported minimum inhibitory concentrations (MICs) indicating bactericidal effects .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives containing the oxoindole structure led to significant reductions in cell viability in cancer cell lines. The apoptotic pathways activated by these compounds were assessed using flow cytometry and caspase activity assays.
  • Enzyme Inhibition Assays : The inhibitory effects on carbonic anhydrases were quantified using enzyme kinetics, revealing that this compound could effectively reduce enzyme activity at micromolar concentrations.
  • Antimicrobial Testing : The antimicrobial efficacy was evaluated through disk diffusion methods and broth microdilution assays, showing promising results against various pathogenic strains.

Q & A

Q. What are the key synthetic routes for 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, including Suzuki–Miyaura coupling to form carbon-carbon bonds between aromatic systems. A common approach starts with preparing intermediates such as pyridine or indoline derivatives, followed by sulfonylation. Reaction optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like dioxane or ethanol under inert conditions. Temperature control (80–100°C) and base selection (e.g., K₂CO₃) significantly impact yield. Purification via column chromatography and recrystallization enhances purity .

Q. Which structural features of this compound are critical for its biological activity?

The molecule's activity is influenced by:

  • The fluorine atom at the benzene ring, which enhances electronegativity and binding affinity.
  • The 1-methyl-2-oxoindolin-5-yl moiety, contributing to hydrophobic interactions with target proteins.
  • The sulfonamide group , enabling hydrogen bonding with biological macromolecules. Crystallographic studies reveal bond angles and lengths that stabilize interactions with enzymes or receptors .

Q. What analytical techniques are recommended to confirm the compound's purity and structural integrity?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>95% is typical for in vitro studies).
  • X-ray diffraction for crystallographic validation of the 3D structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in experimental design, such as dose ranges, model systems, or assay conditions. For example, a study evaluating coronary resistance in isolated rat hearts used a standardized perfusion protocol with Krebs-Henseleit solution and controlled dosing (0.001 nM). To address contradictions:

  • Replicate studies using identical conditions (e.g., cell lines, animal models).
  • Perform dose-response curves to identify threshold effects.
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

SAR analysis involves synthesizing derivatives with systematic modifications (e.g., replacing fluorine with other halogens, altering the indoline substituents). Key steps include:

  • Molecular docking to predict binding modes with target proteins (e.g., kinases).
  • Pharmacophore modeling to identify essential functional groups.
  • In vitro screening against relevant biological targets (e.g., cancer cell lines, inflammatory markers). Comparative studies of analogs, such as 2-fluoro-N-(5-hydroxy-3-thiophenepentyl)benzenesulfonamide, highlight the impact of fluorination on pharmacokinetics .

Q. How should researchers design experiments to evaluate interactions with biological targets?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to identify interaction sites.
  • NMR titration : Map binding interfaces by observing chemical shift perturbations.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. What strategies mitigate synthesis challenges, such as low reactivity or byproduct formation?

  • Catalyst optimization : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to enhance coupling efficiency.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields.
  • Protecting groups : Temporarily shield reactive sites (e.g., amines) during multi-step syntheses.
  • Byproduct analysis : Employ LC-MS to trace impurities and adjust stoichiometry or solvent polarity .

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